N-(2-(benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)-3-(methylsulfonyl)-2-oxoimidazolidine-1-carboxamide
Description
N-(2-(Benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)-3-(methylsulfonyl)-2-oxoimidazolidine-1-carboxamide is a structurally complex small molecule characterized by a benzo[b]thiophene core linked to a dimethylaminoethyl side chain and a methylsulfonyl-substituted 2-oxoimidazolidine carboxamide moiety.
- Benzo[b]thiophene: A sulfur-containing heterocycle known for its electronic properties and role in medicinal chemistry .
- Dimethylaminoethyl group: Likely enhances solubility and may act as a directing group in metal-catalyzed reactions, similar to N,O-bidentate groups in .
- Methylsulfonyl-oxoimidazolidine: This polar group could influence pharmacokinetics (e.g., metabolic stability) and receptor binding .
Properties
IUPAC Name |
N-[2-(1-benzothiophen-3-yl)-2-(dimethylamino)ethyl]-3-methylsulfonyl-2-oxoimidazolidine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O4S2/c1-19(2)14(13-11-26-15-7-5-4-6-12(13)15)10-18-16(22)20-8-9-21(17(20)23)27(3,24)25/h4-7,11,14H,8-10H2,1-3H3,(H,18,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPMAQSCNYMHDEJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(CNC(=O)N1CCN(C1=O)S(=O)(=O)C)C2=CSC3=CC=CC=C32 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-(benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)-3-(methylsulfonyl)-2-oxoimidazolidine-1-carboxamide is a complex organic compound with potential implications in medicinal chemistry. This article explores its biological activity, synthesis, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound features a unique structural arrangement that includes a benzo[b]thiophene moiety, a dimethylaminoethyl side chain, and a sulfonamide group. Its molecular formula is , with a molecular weight of approximately 378.51 g/mol.
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₂₂N₂O₄S |
| Molecular Weight | 378.51 g/mol |
| Structure | Structure |
| CAS Number | 2034309-55-0 |
Anticancer Potential
Research indicates that compounds containing the benzo[b]thiophene scaffold may inhibit critical pathways in cancer cell proliferation. For example, studies on related compounds have shown inhibition of thioredoxin reductase (TrxR), an important target in cancer therapy, suggesting that this compound could also exhibit similar properties .
Antimicrobial Activity
Benzothiophene derivatives have been evaluated for their antimicrobial properties. A study identified several compounds with the benzothiophene structure that demonstrated activity against Staphylococcus aureus, indicating potential for further exploration in developing antimicrobial agents .
Case Studies and Research Findings
-
Synthesis and Evaluation :
A series of compounds derived from benzothiophene were synthesized and evaluated for their biological activity against various pathogens. Notably, compounds exhibiting the imidazolidine structure demonstrated promising results in preliminary screenings against resistant strains of bacteria . -
Structure-Activity Relationship (SAR) :
The SAR studies conducted on similar benzothiophene derivatives revealed that modifications to the substituents significantly impacted their biological efficacy. For instance, the introduction of sulfonamide groups was correlated with enhanced antibacterial activity, suggesting that this compound may possess improved pharmacological profiles due to its unique functional groups .
Future Directions
Further research is necessary to fully elucidate the biological mechanisms of this compound. Key areas for future investigation include:
- In vitro and in vivo studies to assess its pharmacological effects.
- Molecular docking studies to predict interactions with specific biological targets.
- Toxicology assessments to evaluate safety profiles for potential therapeutic applications.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound is compared to structurally related carboxamides and heterocyclic derivatives from the evidence:
Key Observations:
Heterocyclic Core Variations: The target compound’s benzo[b]thiophen-3-yl group distinguishes it from analogs with benzo[b]thiophen-2-yl () or benzothiazole () cores. Positional isomerism (3-yl vs. 2-yl) may alter electronic distribution and steric interactions in binding or catalysis . Thiazolidinone () and azetidinone () derivatives lack the methylsulfonyl-oxoimidazolidine moiety, which could reduce metabolic stability compared to the target compound.
Functional Group Impact: The dimethylaminoethyl side chain in the target compound contrasts with hydroxyl groups in and . This tertiary amine may improve lipophilicity and metal coordination relative to hydroxyl-directed analogs .
Potential Applications: Benzo[b]thiophene derivatives are explored in oncology and antimicrobial research due to their heterocyclic rigidity and sulfone reactivity . The dimethylaminoethyl group may position the compound for use in metal-catalyzed C–H activation, similar to N,O-bidentate systems in .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
